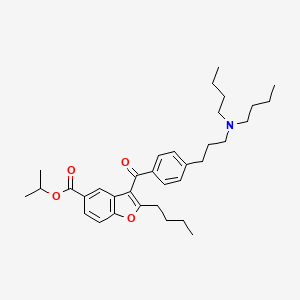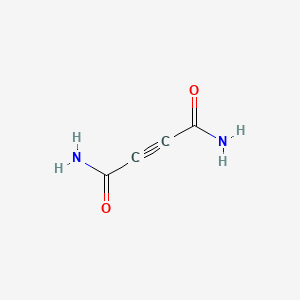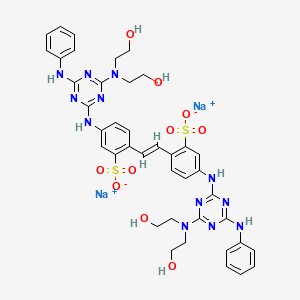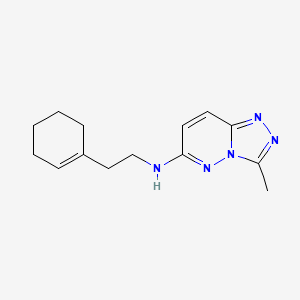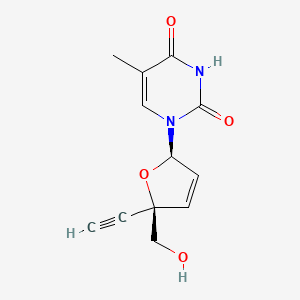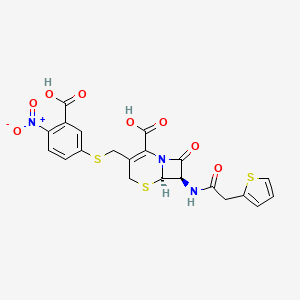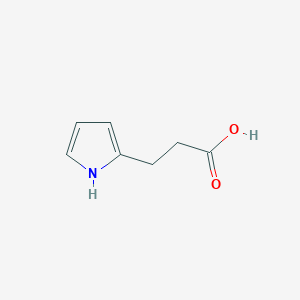
Carglumic acid
Vue d'ensemble
Description
Carglumic acid, sold under the brand name Carbaglu among others, is used for the treatment of hyperammonaemia . It is used together with diet and other medicines to treat and prevent hyperammonemia (too much ammonia in the blood) caused by the lack of a liver enzyme called N-acetylglutamate synthase (NAGS) .
Synthesis Analysis
Carglumic acid is a synthetic analogue of N-acetylglutamate . It decreases ammonia levels by restoring the functioning of the urea cycle .Chemical Reactions Analysis
Carglumic acid is a carbamoyl phosphate synthetase 1 (CPS 1) activator . It is a structural analog of N-acetylglutamate and is effective in the treatment of hyperammonaemia due to propionic, methylmalonic and isovaleric acidurias .Physical And Chemical Properties Analysis
Carglumic acid has the molecular formula C6H10N2O5 and a molecular weight of 190.15 . It is soluble in DMSO .Applications De Recherche Scientifique
Treatment of Hyperammonemia due to NAGS Deficiency
Carglumic acid (Carbaglu®; Orphan Europe Ltd.) is approved by the US Food and Drug Administration (USFDA) for the treatment of hyperammonemia due to hepatic N-acetylglutamate synthase (NAGS) deficiency . It has shown good pharmacological activity in treating hyperammonemia caused by NAGS deficiency .
Management of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
Carglumic acid is being studied for its long-term efficacy and safety in the management of PA and MMA . These are rare autosomal recessive inborn errors of metabolism characterized by hyperammonemia due to NAGS dysfunction .
Reduction of Emergency Room Visits
One of the primary efficacy outcomes of carglumic acid treatment is the reduction in the number of emergency room visits due to hyperammonemia .
Treatment of Acute Hyperammonemia in PA and MMA
In January 2021, the FDA approved carglumic acid as an adjunct to standard therapy for the treatment of acute hyperammonemia in children and adults with PA or MMA .
Improvement of Metabolic Stability
Carglumic acid therapy has been associated with increased protein intake and metabolic stabilization .
Normal Psychomotor Development
Carglumic acid has been associated with normal psychomotor development as assessed using serial examinations and valid developmental screening tools .
Mécanisme D'action
Target of Action
Carglumic acid primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 plays a crucial role in the urea cycle, which is responsible for removing ammonia from the body .
Mode of Action
Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG) . NAG is an essential allosteric activator of CPS1 . By mimicking NAG, carglumic acid activates CPS1, thereby enhancing its function . This activation helps to restore the normal function of the urea cycle and reduce ammonia levels in patients with hyperammonemia .
Biochemical Pathways
Carglumic acid affects the urea cycle , a biochemical pathway that plays a critical role in removing excess nitrogen from the body . The urea cycle involves several enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . This is the initial rate-limiting step of the urea cycle . By activating CPS1, carglumic acid facilitates the conversion of toxic ammonia into urea, which is then excreted from the body .
Pharmacokinetics
The median time to reach peak plasma concentration (Tmax) of carglumic acid is approximately 3 hours . The daily dose of carglumic acid ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia . A proportion of carglumic acid may be metabolized by the intestinal bacterial flora . Carglumic acid follows a biphasic elimination curve, with a terminal half-life of up to 28 hours .
Result of Action
The activation of CPS1 by carglumic acid leads to a decrease in blood ammonia levels and an increase in urea levels in blood and urine . This results in the reduction of hyperammonemia symptoms, including neurological problems, cerebral edema, and coma . In addition, carglumic acid has been shown to improve clinical symptoms of hyperammonemia, including neurological symptoms and feeding difficulties .
Action Environment
The efficacy and stability of carglumic acid can be influenced by various environmental factors. For instance, the presence of intestinal bacterial flora may affect the metabolism of carglumic acid . Additionally, the dosage of carglumic acid needs to be adjusted based on the patient’s plasma ammonia levels, indicating that the patient’s metabolic state can influence the compound’s action .
Safety and Hazards
Orientations Futures
There is ongoing research on the long-term safety and efficacy of carglumic acid in the management of propionic acidemia (PA) and methylmalonic acidemia (MMA) . The study aims to evaluate the effectiveness of the administration of carglumic acid with the standard treatment compared to the standard treatment alone in the management of these organic acidemias .
Propriétés
IUPAC Name |
(2S)-2-(carbamoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046706 | |
| Record name | N-Carbamyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carglumic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle. | |
| Record name | Carglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Carglumic acid | |
CAS RN |
1188-38-1 | |
| Record name | Carbamylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carglumic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Carbamyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carglumic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)
![7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1668361.png)




